molecular formula C18H17ClFN5O2 B2588404 8-[(2-chloro-6-fluorophenyl)methyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878735-65-0

8-[(2-chloro-6-fluorophenyl)methyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2588404
CAS No.: 878735-65-0
M. Wt: 389.82
InChI Key: GMUDYNOAHQIYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-[(2-chloro-6-fluorophenyl)methyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a designer benzodiazepine . It is a new psychoactive substance that has emerged on the drug market . It has a molecular formula of CHClFN and an average mass of 326.755 Da .


Synthesis Analysis

The synthesis of this compound is complex and requires advanced techniques. The compound was identified using liquid chromatography–quadrupole time-of-flight-mass spectrometry (LC–QTOF-MS), gas chromatography–mass spectrometry (GC–MS), and nuclear magnetic resonance (NMR) spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound is intricate, with a mono-isotopic mass of 326.073456 Da . More detailed structural analysis would require advanced spectroscopic techniques.

Properties

IUPAC Name

6-[(2-chloro-6-fluorophenyl)methyl]-2,4,7,8-tetramethyl-9aH-purino[7,8-a]imidazol-6-ium-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN5O2/c1-9-10(2)25-14-15(22(3)18(27)23(4)16(14)26)21-17(25)24(9)8-11-12(19)6-5-7-13(11)20/h5-7,14H,8H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKWEBNUPNPGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=C2N1C3C(=N2)N(C(=O)N(C3=O)C)C)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN5O2+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.